molecular formula C13H14Cl2N2O3S B2720156 Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate CAS No. 1445122-09-7

Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate

Cat. No.: B2720156
CAS No.: 1445122-09-7
M. Wt: 349.23
InChI Key: UZWWKWNEPLJCKY-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine atoms and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2,6-dichloropyridine-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with thiomorpholine to form the thiomorpholine derivative. Finally, esterification with methanol in the presence of a suitable catalyst yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chlorine atoms to hydrogen.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to changes in cellular processes and biological pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of the compound, used in the production of various pharmaceuticals.

    Thiomorpholine derivatives: Compounds with similar thiomorpholine rings, used in medicinal chemistry for their biological activity.

Uniqueness

Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate is unique due to its combined structural features of a dichloropyridine ring and a thiomorpholine ring. This combination imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-20-12(18)6-9-7-21-3-2-17(9)13(19)8-4-10(14)16-11(15)5-8/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWWKWNEPLJCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CSCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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